molecular formula C15H19N3O3 B2502063 Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate CAS No. 1396867-73-4

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate

Cat. No.: B2502063
CAS No.: 1396867-73-4
M. Wt: 289.335
InChI Key: LRNGFJXIUYWHNM-UHFFFAOYSA-N
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Description

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is an organic compound that features a tert-butyl group attached to a phthalazinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate typically involves the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Step 1: Formation of the Intermediate

      Reactants: 3-methyl-4-oxo-3,4-dihydrophthalazine, tert-butyl chloroformate

      Conditions: Dichloromethane, triethylamine, low temperature (0-5°C)

      :

      Reaction: 3-methyl-4-oxo-3,4-dihydrophthalazine+tert-butyl chloroformateIntermediate\text{3-methyl-4-oxo-3,4-dihydrophthalazine} + \text{tert-butyl chloroformate} \rightarrow \text{Intermediate} 3-methyl-4-oxo-3,4-dihydrophthalazine+tert-butyl chloroformate→Intermediate

  • Step 2: Formation of the Final Product

      Reactants: Intermediate, base (e.g., triethylamine)

      Conditions: Room temperature

      :

      Reaction: Intermediate+BaseTert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate\text{Intermediate} + \text{Base} \rightarrow \text{this compound} Intermediate+Base→Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to mimic certain biological molecules, making it useful in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phthalazinone moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate: Lacks the methyl group at the 3-position.

    Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)ethyl)carbamate: Has an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and increases the compound’s stability. The methyl group at the 3-position also influences its reactivity and binding properties, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(3-methyl-4-oxophthalazin-1-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)16-9-12-10-7-5-6-8-11(10)13(19)18(4)17-12/h5-8H,9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNGFJXIUYWHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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